molecular formula C18H14FNO3 B12729598 3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester CAS No. 93663-72-0

3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester

Cat. No.: B12729598
CAS No.: 93663-72-0
M. Wt: 311.3 g/mol
InChI Key: LKHRNCAHJFLSGT-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The addition of fluorine, hydroxyl, and phenyl groups, along with an ethyl ester moiety, imparts unique chemical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with appropriate reagents to introduce the fluorine and phenyl groups . The reaction conditions often require the use of solvents like methanol and catalysts such as sulfuric acid, with refluxing for extended periods (e.g., 72 hours) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with specific molecular targets. For instance, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and transcription . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its target enzymes effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

93663-72-0

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

ethyl 6-fluoro-4-oxo-2-phenyl-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H14FNO3/c1-2-23-18(22)15-16(11-6-4-3-5-7-11)20-14-9-8-12(19)10-13(14)17(15)21/h3-10H,2H2,1H3,(H,20,21)

InChI Key

LKHRNCAHJFLSGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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